5H-Indeno[5,6-D][1,2]oxazole
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Overview
Description
5H-Indeno[5,6-d]isoxazole(9CI): is a heterocyclic compound that features an isoxazole ring fused to an indene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[5,6-d]isoxazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 5H-Indeno[5,6-d]isoxazole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5H-Indeno[5,6-d]isoxazole(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the isoxazole ring or the indene structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, 5H-Indeno[5,6-d]isoxazole(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry: In the industrial sector, 5H-Indeno[5,6-d]isoxazole(9CI) can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5H-Indeno[5,6-d]isoxazole(9CI) involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Isoxazole: A simpler structure with a five-membered ring containing one oxygen and one nitrogen atom.
Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.
Uniqueness: 5H-Indeno[5,6-d]isoxazole(9CI) is unique due to its fused ring structure, which combines the properties of both isoxazole and indene. This fusion results in a compound with distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
267-26-5 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-cyclopenta[f][1,2]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1,3-6H,2H2 |
InChI Key |
QVFWKSMADIBXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=C3C=NOC3=C2 |
Origin of Product |
United States |
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